An In-depth Technical Guide to 3-[(2-Amino-1,3-thiazol-5-yl)methyl]benzoic acid: Synthesis, Characterization, and Therapeutic Potential
An In-depth Technical Guide to 3-[(2-Amino-1,3-thiazol-5-yl)methyl]benzoic acid: Synthesis, Characterization, and Therapeutic Potential
Introduction
In the landscape of modern drug discovery, the strategic combination of privileged structural motifs is a cornerstone of rational drug design. This guide focuses on the novel chemical entity, 3-[(2-Amino-1,3-thiazol-5-yl)methyl]benzoic acid (CAS No. 1038291-14-3), a molecule that elegantly marries two pharmacologically significant scaffolds: the 2-aminothiazole core and the benzoic acid moiety.[1] The 2-aminothiazole ring is a prominent feature in a multitude of approved drugs and clinical candidates, prized for its diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2][3][4] Concurrently, the benzoic acid scaffold serves as a versatile anchor in medicinal chemistry, enabling the fine-tuning of pharmacokinetic and pharmacodynamic profiles through its amenable substitution patterns.[5][6]
This document provides a comprehensive technical overview of 3-[(2-Amino-1,3-thiazol-5-yl)methyl]benzoic acid, intended for researchers, scientists, and professionals in drug development. It will delve into its chemical architecture, propose a robust synthetic pathway, detail essential physicochemical properties and characterization methodologies, and explore its potential therapeutic applications based on the well-established pharmacology of its constituent parts.
Chemical Structure and Physicochemical Properties
The unique arrangement of 3-[(2-Amino-1,3-thiazol-5-yl)methyl]benzoic acid, with a methylene linker bridging the 5-position of the 2-aminothiazole ring to the meta-position of the benzoic acid, presents a distinct three-dimensional conformation that is critical for its interaction with biological targets.
Visualizing the Core Structure
Caption: Chemical structure of 3-[(2-Amino-1,3-thiazol-5-yl)methyl]benzoic acid.
Predicted Physicochemical Data
While experimental data for this specific molecule is not widely available, we can predict its properties based on its constituent functional groups. These predictions are vital for guiding experimental design, particularly in solubility and formulation studies.
| Property | Predicted Value/Range | Rationale & Significance |
| Molecular Formula | C₁₁H₁₀N₂O₂S | - |
| Molecular Weight | 234.27 g/mol | Influences diffusion and transport properties. |
| Melting Point (°C) | 180 - 220 | The presence of both acidic (carboxylic acid) and basic (amino) groups, along with the rigid aromatic systems, suggests a high melting point due to strong intermolecular hydrogen bonding and crystal lattice energy. Similar aminobenzoic acids melt in this range.[7] |
| Boiling Point (°C) | > 400 (decomposes) | High due to strong intermolecular forces; likely to decompose before boiling under atmospheric pressure. |
| Aqueous Solubility | pH-dependent | The molecule is amphoteric. At its isoelectric point, solubility will be at a minimum. Solubility is expected to increase in both acidic (protonation of the amino group) and basic (deprotonation of the carboxylic acid) conditions.[8] |
| pKa (acidic) | ~4-5 | The carboxylic acid group's pKa is expected to be in this range, typical for benzoic acid derivatives.[5] |
| pKa (basic) | ~5-6 | The 2-amino group on the thiazole ring is a relatively weak base due to the electron-withdrawing nature of the heterocyclic system. |
| LogP | 1.5 - 2.5 | This predicted octanol-water partition coefficient suggests moderate lipophilicity, a favorable characteristic for many drug candidates, balancing aqueous solubility with membrane permeability. |
Proposed Synthetic Workflow
The synthesis of 3-[(2-Amino-1,3-thiazol-5-yl)methyl]benzoic acid can be strategically approached through a convergent synthesis plan. A plausible and efficient method is the Hantzsch thiazole synthesis, a classic and reliable method for constructing the 2-aminothiazole ring.[9]
Retrosynthetic Analysis
A logical retrosynthetic disconnection points to three key starting materials: a protected 3-(bromomethyl)benzoic acid derivative, thiourea, and a suitable α-halo-carbonyl compound.
Caption: Retrosynthetic analysis for the target molecule.
Step-by-Step Experimental Protocol
Step 1: Synthesis of Methyl 3-(bromomethyl)benzoate
-
Esterification: To a solution of 3-methylbenzoic acid in methanol, add a catalytic amount of sulfuric acid. Reflux the mixture for 4-6 hours. Monitor the reaction by Thin Layer Chromatography (TLC). After completion, neutralize the acid, extract the ester with a suitable organic solvent (e.g., ethyl acetate), and purify by column chromatography.
-
Radical Bromination: Dissolve the resulting methyl 3-methylbenzoate in a non-polar solvent like carbon tetrachloride. Add N-bromosuccinimide (NBS) and a radical initiator (e.g., AIBN or benzoyl peroxide). Reflux the mixture under a UV lamp for 2-4 hours. The reaction progress can be monitored by the disappearance of the starting material on TLC. After completion, filter the succinimide, wash the organic layer, and concentrate under reduced pressure to yield methyl 3-(bromomethyl)benzoate.
Step 2: Hantzsch Thiazole Synthesis
-
Cyclocondensation: In a round-bottom flask, dissolve methyl 3-(bromomethyl)benzoate and thiourea in a polar protic solvent such as ethanol.[10] Heat the mixture to reflux for 6-8 hours. The formation of the aminothiazole ring is typically accompanied by the precipitation of a salt.[11]
-
Work-up: After cooling, the reaction mixture is poured into water and neutralized with a base (e.g., sodium bicarbonate) to precipitate the crude product. The solid is then filtered, washed with water, and dried.
Step 3: Hydrolysis of the Ester
-
Saponification: Suspend the crude product from Step 2 in a mixture of ethanol and an aqueous solution of a strong base (e.g., sodium hydroxide or potassium hydroxide).
-
Reflux: Heat the mixture to reflux for 2-4 hours until the ester is completely hydrolyzed (monitored by TLC).
-
Acidification: Cool the reaction mixture and acidify with a dilute mineral acid (e.g., HCl) to the isoelectric point to precipitate the final product, 3-[(2-Amino-1,3-thiazol-5-yl)methyl]benzoic acid.
-
Purification: The final compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or DMF/water) to yield the pure product.
Comprehensive Characterization
To ensure the identity, purity, and structural integrity of the synthesized compound, a battery of analytical techniques should be employed.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Will provide information on the number of different types of protons and their neighboring environments. Expected signals would include aromatic protons from the benzoic acid ring, a singlet for the methylene bridge, a signal for the thiazole proton, and a broad singlet for the amino protons.
-
¹³C NMR: Will confirm the carbon framework of the molecule, showing distinct signals for the carboxylic acid carbon, the aromatic carbons, the thiazole ring carbons, and the methylene carbon.[12]
-
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Will identify the key functional groups. Characteristic peaks would be observed for the N-H stretches of the primary amine, the O-H stretch of the carboxylic acid, the C=O stretch of the carboxylic acid, and C=N and C-S stretches of the thiazole ring.[12][13]
-
Mass Spectrometry (MS): Will determine the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.[11][14]
-
Melting Point Analysis: A sharp melting point range indicates a high degree of purity.[14]
-
Elemental Analysis: Provides the percentage composition of C, H, N, and S, which should be in close agreement with the calculated values for the molecular formula.[12]
Potential Therapeutic Applications and Future Directions
The hybrid structure of 3-[(2-Amino-1,3-thiazol-5-yl)methyl]benzoic acid suggests a rich pharmacological potential.
-
Anticancer Activity: Both 2-aminothiazole and benzoic acid derivatives have been reported to exhibit anticancer properties.[3][15][16][17] The 2-aminothiazole scaffold is a known kinase inhibitor, while benzoic acid derivatives have been shown to modulate various cellular pathways involved in cancer progression. This compound, therefore, represents a promising candidate for screening against a panel of cancer cell lines.
-
Antimicrobial and Anti-inflammatory Effects: The 2-aminothiazole core is a well-established pharmacophore in the design of antimicrobial and anti-inflammatory agents.[2][4][9][18] The benzoic acid moiety can also contribute to these activities.[5][6] Thus, the target molecule warrants investigation for its efficacy against various bacterial and fungal strains, as well as in models of inflammation.
Future research should focus on the in-vitro and in-vivo evaluation of this compound's biological activities. Structure-activity relationship (SAR) studies, involving systematic modifications of the core structure, could lead to the identification of more potent and selective analogs. Furthermore, computational modeling and docking studies could elucidate its potential molecular targets, paving the way for mechanism-of-action studies.
Conclusion
3-[(2-Amino-1,3-thiazol-5-yl)methyl]benzoic acid is a molecule of significant interest, strategically designed to leverage the therapeutic benefits of the 2-aminothiazole and benzoic acid scaffolds. This guide has provided a comprehensive framework for its synthesis, characterization, and potential applications. The proposed methodologies are grounded in established chemical principles and offer a clear path for researchers to explore the full potential of this promising compound in the pursuit of novel therapeutic agents.
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